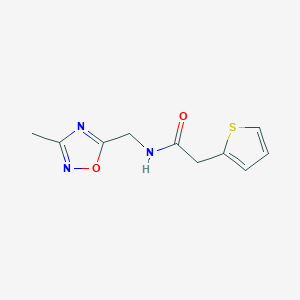![molecular formula C18H17ClN4O3S2 B2702545 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 895114-15-5](/img/structure/B2702545.png)
2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, methylthio, and phenylsulfonyl groups, as well as an acetamide moiety attached to a chlorophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using amines or through reductive amination.
Attachment of the methylthio group: This step can be achieved by reacting the pyrazole intermediate with a methylthiolating agent such as methylthiol chloride.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Acetamide formation: The final step involves the acylation of the pyrazole intermediate with 4-chlorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amino derivatives.
Substitution products: Substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and sulfonyl groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c1-27-18-16(28(25,26)14-5-3-2-4-6-14)17(20)23(22-18)11-15(24)21-13-9-7-12(19)8-10-13/h2-10H,11,20H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUGHLHXHJDWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide](/img/structure/B2702462.png)
![N-(4-{[(1-cyano-2-methoxy-1-methylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B2702464.png)
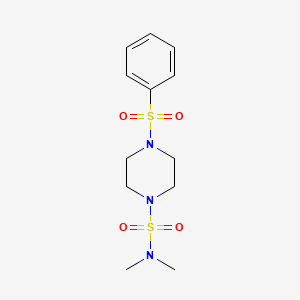
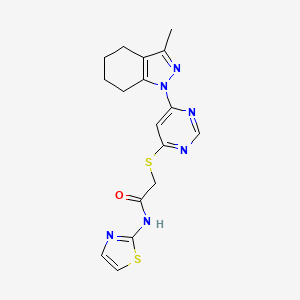
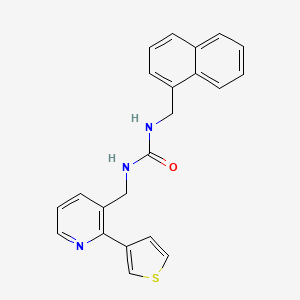
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2702473.png)
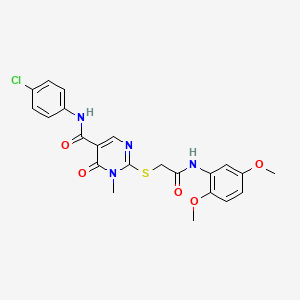
![N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2702476.png)

![7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2702478.png)
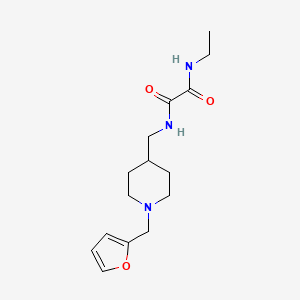
![N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2702482.png)
![N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2702483.png)
